

# Application Notes and Protocols for MYCi361 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

MYCi361 is a small molecule inhibitor of the MYC transcription factor, a protein frequently deregulated in a majority of human cancers.[1] MYCi361 directly binds to MYC, disrupting its heterodimerization with MAX and hindering MYC-driven gene expression.[1][2] Furthermore, MYCi361 promotes the degradation of MYC protein by enhancing its phosphorylation at threonine-58, leading to proteasomal degradation.[1][2][3] These mechanisms of action translate to the inhibition of cancer cell proliferation and the induction of immunogenic cell death, making MYCi361 a compound of significant interest for cancer therapy research.[2][3] This document provides detailed protocols for key in vitro assays to characterize the activity of MYCi361.

## **Quantitative Data Summary**

The following tables summarize the key quantitative parameters of **MYCi361** activity from in vitro studies.

Table 1: Binding Affinity and IC50 Values of MYCi361



| Parameter             | Value                      | Cell Lines/Assay<br>Conditions               |
|-----------------------|----------------------------|----------------------------------------------|
| Binding Affinity (Kd) | 3.2 μΜ                     | Cell-free assay for binding to MYC.[1][2][3] |
| IC50 (Cell Viability) | 2.9 μΜ                     | MycCaP (Prostate Cancer)[4]                  |
| 1.4 μΜ                | LNCaP (Prostate Cancer)[4] |                                              |
| 1.6 μΜ                | PC3 (Prostate Cancer)[4]   |                                              |
| 2.6 μΜ                | MV4-11 (Leukemia)[4]       |                                              |
| 5.0 μΜ                | HL-60 (Lymphoma)[4]        |                                              |
| 2.1 μΜ                | P493-6 (Lymphoma)[4]       | _                                            |
| 4.9 μΜ                | SK-N-B2 (Neuroblastoma)[4] | _                                            |

## **Signaling Pathway**

The following diagram illustrates the mechanism of action of MYCi361, leading to the inhibition of MYC activity and subsequent cellular responses.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MYCi361 | c-Myc | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for MYCi361 In Vitro Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609373#myci361-in-vitro-assay-protocol]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com